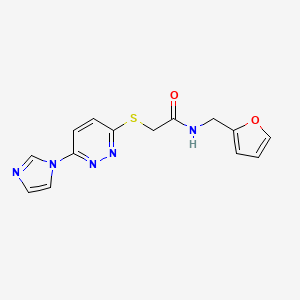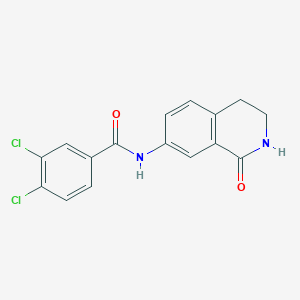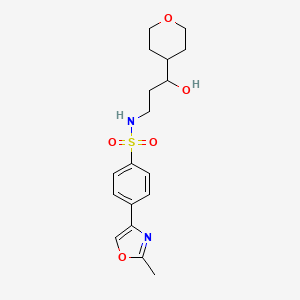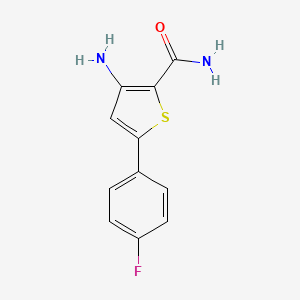![molecular formula C12H8ClNO3S B2464164 Chlorure de 1-méthyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyle CAS No. 220956-42-3](/img/structure/B2464164.png)
Chlorure de 1-méthyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is an important cytokine mediator involved in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Mode of Action
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride interacts with TNF-α, inhibiting its activity . This interaction results in the suppression of the inflammatory response, thereby alleviating symptoms of disorders caused by TNF dysregulation .
Biochemical Pathways
The compound affects the TNF-α mediated inflammatory response pathway . By inhibiting TNF-α, 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride disrupts the signaling cascade that leads to inflammation . The downstream effects include reduced inflammation and alleviation of symptoms in auto-inflammatory diseases .
Result of Action
The molecular and cellular effects of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride’s action include the inhibition of TNF-α . This results in a decrease in the inflammatory response at the cellular level . The most potent compound in this class has shown an IC50-value of 3 μM in cell assay, which was 14-fold stronger than the reference compound EJMC-1 .
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride typically involves the reaction of 1-methyl-2-oxo-1,2-dihydrobenzo[CD]indole with sulfonyl chloride. The reaction is carried out under controlled conditions, often involving the use of a solvent such as methanol or dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
- 2-Oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
Uniqueness
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is unique due to the presence of the methyl group at the 1-position of the indole ring. This structural feature can influence its reactivity and binding properties compared to similar compounds. The methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its biological activity and chemical behavior .
Propriétés
IUPAC Name |
1-methyl-2-oxobenzo[cd]indole-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c1-14-9-5-6-10(18(13,16)17)7-3-2-4-8(11(7)9)12(14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJKMULXRHZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,5-difluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2464086.png)

![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine](/img/structure/B2464088.png)


![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)


amino)acetic acid](/img/structure/B2464101.png)

